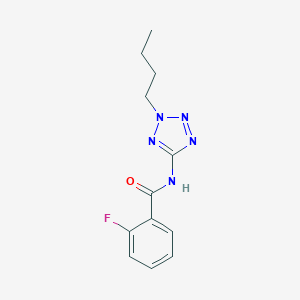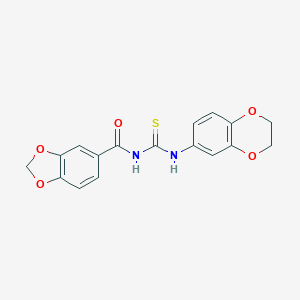![molecular formula C15H12BrN3O3S B278360 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278360.png)
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BMB, and it has been synthesized through different methods.
Wirkmechanismus
The mechanism of action of BMB is not fully understood. However, it has been suggested that BMB inhibits the activity of enzymes involved in the metabolism of cancer cells. It has also been suggested that BMB induces apoptosis in cancer cells by activating caspases. BMB has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BMB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of cancer cells. It has also been shown to induce apoptosis in cancer cells. BMB has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. BMB has also been shown to have a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMB for lab experiments is its low toxicity profile. This makes it an ideal compound for in vitro and in vivo studies. Another advantage of BMB is its potential applications in various fields of scientific research. However, one of the limitations of BMB is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of BMB. One of the future directions is the development of more efficient synthesis methods for BMB. Another future direction is the study of BMB in combination with other compounds for its potential applications in cancer and neurodegenerative diseases. The study of the mechanism of action of BMB is also a future direction for research. Finally, the development of novel derivatives of BMB with improved solubility and bioavailability is another future direction for research.
Conclusion:
In conclusion, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMB has been synthesized through different methods, and it has been studied for its potential applications in cancer and neurodegenerative diseases. BMB has several biochemical and physiological effects, and it has a low toxicity profile. However, its limited solubility in water may affect its bioavailability. There are several future directions for the study of BMB, including the development of more efficient synthesis methods, the study of BMB in combination with other compounds, the study of the mechanism of action of BMB, and the development of novel derivatives of BMB with improved solubility and bioavailability.
Synthesemethoden
The synthesis of BMB has been reported through different methods. One of the methods involves the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 1,3-benzodioxole-5-carboxamide in the presence of triethylamine. The resulting product is BMB, which can be purified through recrystallization. Another method involves the reaction of 6-methyl-5-nitro-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 1,3-benzodioxole-5-carboxamide in the presence of triethylamine. The resulting product is then reduced with tin and hydrochloric acid to obtain BMB.
Wissenschaftliche Forschungsanwendungen
BMB has been studied for its potential applications in various fields of scientific research. One of the main applications of BMB is in the field of cancer research. BMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. BMB has also been studied for its potential applications in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C15H12BrN3O3S |
|---|---|
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12BrN3O3S/c1-8-10(16)3-5-13(17-8)18-15(23)19-14(20)9-2-4-11-12(6-9)22-7-21-11/h2-6H,7H2,1H3,(H2,17,18,19,20,23) |
InChI-Schlüssel |
YJSPSOOKBHEBER-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)Br |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)

![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)

![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

